molecular formula C8H19BP B165499 Borane-DI(tert-butyl)phosphine complex CAS No. 128363-76-8

Borane-DI(tert-butyl)phosphine complex

Cat. No.: B165499
CAS No.: 128363-76-8
M. Wt: 157.02 g/mol
InChI Key: NFTWUNMDOWXENK-UHFFFAOYSA-N
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Description

Borane-DI(tert-butyl)phosphine complex, also known as Di(tert-butyl)phosphine-borane complex, is a chemical compound with the molecular formula C8H19P · BH3 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of phosphine-borane complexes like this compound can be achieved using solid sodium borohydride as the borane source . This method has been reported to be simple, general, economical, and high-yielding .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H19P · BH3 . The molecular weight of the compound is 160.05 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the preparation of N-heterocyclic carbene borane complexes by Lewis base exchange reactions, dehydrocoupling reactions, tele-substitution reactions on fluorobenzenechromium complexes, palladium-catalyzed biaryl-coupling reactions, and palladium-catalyzed Suzuki coupling .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 59-64°C .

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

  • The complex, when used in the rhodium catalysis of asymmetric hydrogenations, shows high efficiency. It's particularly effective in the hydrogenations of α-acetyl-aminoacrylates and α-substituted enamides (Imamoto, Oohara, & Takahashi, 2004).

Synthesis of P-Chiral Diphosphines

  • The compound facilitates the synthesis of P-chiral diphosphines and their borane complexes. These are essential for producing mono-chelated Rh-complexes, which are then applied in asymmetric hydrogenation (Imamoto et al., 2015).

Electrophilic P-Stereogenic Transfer Agent

  • It serves as an efficient electrophilic P-stereogenic transfer agent for the synthesis of bulky tertiary phosphines. This method is notable for its high stereospecificity and wide scope (Rojo, Riera, & Verdaguer, 2021).

Formation of Thermally Stable Complexes

  • The compound contributes to the formation of thermally stable complexes like phosphine oxide and borane, which have significant chemical inertness and stability due to steric hindrance (Schmidbaur & Blaschke, 1978).

Air-Stable P-Chiral Phosphine Ligand

  • This compound is used in the preparation of air-stable P-chiral phosphine ligands. These ligands demonstrate excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions (Imamoto, Sugita, & Yoshida, 2005).

Preparation of Optically Active Phosphinite-Borane

  • It can be used for the stereoselective synthesis of optically active phosphinite-borane, a crucial step in various chemical transformations and synthesis processes (Stankevič & Pietrusiewicz, 2007).

Ligand to Lithium and Aluminum

  • The compound acts as a ligand to lithium and aluminum, demonstrating the potential in the formation of complexation with these metals (Müller & Brand, 2003).

Safety and Hazards

Borane-DI(tert-butyl)phosphine complex is considered hazardous by the 2012 OSHA Hazard Communication Standard . It releases flammable gas when in contact with water . Therefore, it should be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

InChI

InChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTWUNMDOWXENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)(C)PC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626612
Record name Boron--di-tert-butylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128363-76-8
Record name Boron--di-tert-butylphosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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